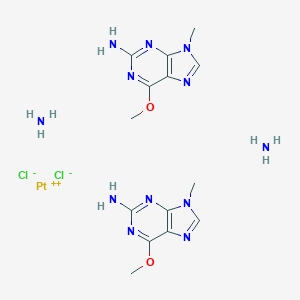
(SP-4-2)-Diamminebis(6-methoxy-9-methyl-9H-purin-2-amine-N7)platinum(2+) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(SP-4-2)-Diamminebis(6-methoxy-9-methyl-9H-purin-2-amine-N7)platinum(2+) dichloride, commonly known as JM118, is a platinum-based anticancer drug that has shown promising results in preclinical studies.
Wirkmechanismus
JM118 exerts its anticancer effects by forming DNA adducts, which interfere with DNA replication and transcription. This ultimately leads to cell death. JM118 has been shown to have a different mechanism of action compared to cisplatin, which may contribute to its improved efficacy and reduced toxicity.
Biochemische Und Physiologische Effekte
JM118 has been shown to induce DNA damage and activate apoptotic pathways in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In addition, JM118 has been shown to modulate the immune system, which may enhance its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
JM118 has several advantages over other platinum-based anticancer drugs, including its improved efficacy and reduced toxicity. However, it also has some limitations, including its relatively complex synthesis method and potential for resistance development.
Zukünftige Richtungen
There are several future directions for research on JM118. One area of interest is the development of new formulations and delivery methods to improve its pharmacokinetic properties. Another area of interest is the investigation of its potential in combination with other anticancer agents. Additionally, there is a need for further studies to elucidate its mechanism of action and identify biomarkers for patient selection.
Synthesemethoden
JM118 is synthesized by reacting cisplatin with 6-methoxy-9-methyl-9H-purine-2,6-diamine in the presence of ammonium chloride and ammonium hydroxide. The resulting product is then treated with hydrochloric acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
JM118 has been extensively studied for its anticancer properties. In vitro studies have shown that JM118 is effective against a range of cancer cell lines, including ovarian, lung, and colon cancer. In vivo studies have also demonstrated its efficacy in animal models of cancer.
Eigenschaften
CAS-Nummer |
138180-67-3 |
|---|---|
Produktname |
(SP-4-2)-Diamminebis(6-methoxy-9-methyl-9H-purin-2-amine-N7)platinum(2+) dichloride |
Molekularformel |
C14H24Cl2N12O2Pt |
Molekulargewicht |
658.4 g/mol |
IUPAC-Name |
azane;6-methoxy-9-methylpurin-2-amine;platinum(2+);dichloride |
InChI |
InChI=1S/2C7H9N5O.2ClH.2H3N.Pt/c2*1-12-3-9-4-5(12)10-7(8)11-6(4)13-2;;;;;/h2*3H,1-2H3,(H2,8,10,11);2*1H;2*1H3;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
MPHJRLQZZNBYDR-UHFFFAOYSA-L |
SMILES |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2] |
Synonyme |
cis-(Pt(NH3)2(O(6),9-dimethylguanine-7)2)Cl2 cis-diamminebis(O(6),9-dimethylguanine-7)platinum(II) cis-Pt-O(6),9-diMeG complex O(6),9-diMeG platinum |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



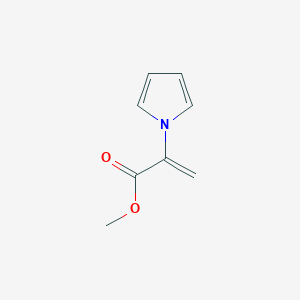
![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)
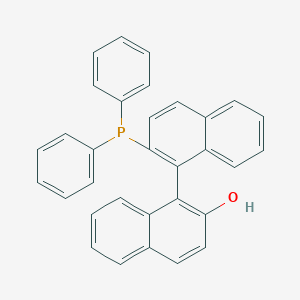
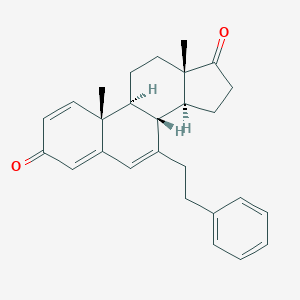
![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)
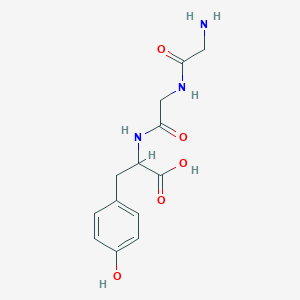
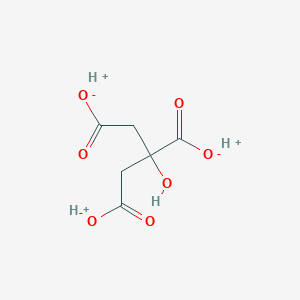
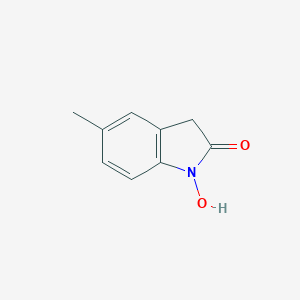
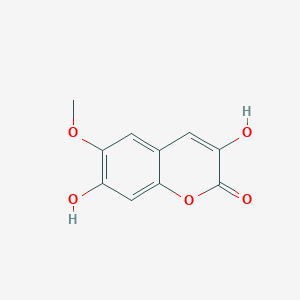
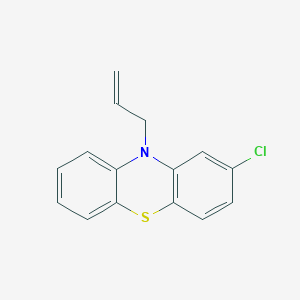
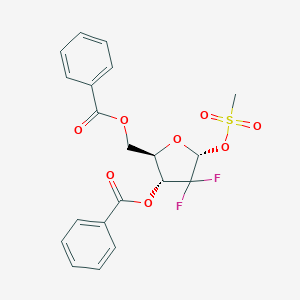
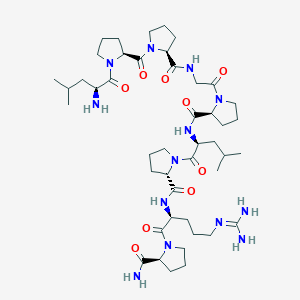

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)